molecular formula C18H25NO4 B2675130 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 2034307-26-9

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B2675130
CAS No.: 2034307-26-9
M. Wt: 319.401
InChI Key: UJUJSWVDQILKCF-UHFFFAOYSA-N
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Description

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound with a unique structure that combines a cyclopropylmethoxy group, a pyrrolidinyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidinyl ring, the introduction of the cyclopropylmethoxy group, and the attachment of the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular mechanisms depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinyl and dimethoxyphenyl derivatives, such as:

  • 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanol
  • 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3,4-dimethoxyphenyl)ethane

Uniqueness

What sets 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-21-16-6-5-14(9-17(16)22-2)10-18(20)19-8-7-15(11-19)23-12-13-3-4-13/h5-6,9,13,15H,3-4,7-8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUJSWVDQILKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OCC3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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